molecular formula C14H19ClN2O2 B5823753 N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide

N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide

Cat. No. B5823753
M. Wt: 282.76 g/mol
InChI Key: AUBBBKPRRJKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide, also known as MLN8054, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of aurora kinase A, a protein that plays a critical role in cell division and is often overexpressed in cancer cells.

Mechanism of Action

N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by selectively inhibiting aurora kinase A, a protein that plays a critical role in cell division. Aurora kinase A is overexpressed in many cancer cells and is required for proper spindle formation and chromosome segregation during cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also some limitations to using N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has not yet been approved for use in humans, so its safety and efficacy in clinical trials are still unknown.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide. One area of research is to further investigate its mechanism of action and how it affects cancer cells. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in humans and its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide involves several steps, including the preparation of 3-chloro-2-nitroaniline, which is then reduced to 3-chloro-2-aminophenyl. This compound is then reacted with 4-morpholinecarboxylic acid to form N-(3-chloro-2-aminophenyl)-4-morpholinecarboxamide. Finally, this compound is reacted with butyryl chloride to form N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by inhibiting aurora kinase A, which is overexpressed in many cancer cells and plays a critical role in cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-4-13(18)16-12-6-3-5-11(15)14(12)17-7-9-19-10-8-17/h3,5-6H,2,4,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBBKPRRJKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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